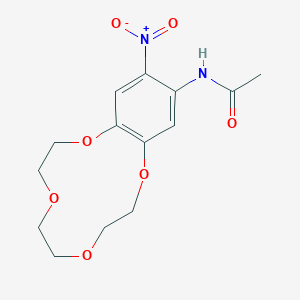
1-phenyl-2-(2-pyridinyl)ethanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-2-(2-pyridinyl)ethanone oxime, also known as PPEO, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of the popular drug, ketamine, and has been found to have similar properties in terms of its effects on the brain and nervous system. In
Mécanisme D'action
The mechanism of action of 1-phenyl-2-(2-pyridinyl)ethanone oxime is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. 1-phenyl-2-(2-pyridinyl)ethanone oxime has been shown to enhance synaptic plasticity, leading to its potential use in the treatment of mental health disorders.
Biochemical and Physiological Effects:
1-phenyl-2-(2-pyridinyl)ethanone oxime has been found to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain, which are involved in mood regulation. 1-phenyl-2-(2-pyridinyl)ethanone oxime has also been found to increase the expression of certain genes involved in synaptic plasticity, further supporting its potential use in the treatment of mental health disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-phenyl-2-(2-pyridinyl)ethanone oxime in lab experiments is its similarity to ketamine, which is a well-studied drug with known effects on the brain and nervous system. This allows for easier comparison of results between studies. However, 1-phenyl-2-(2-pyridinyl)ethanone oxime has some limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
Orientations Futures
There are many potential future directions for research on 1-phenyl-2-(2-pyridinyl)ethanone oxime. One area of interest is its potential use in the treatment of mental health disorders such as depression and anxiety. Further studies are needed to determine the optimal dosage and administration method for 1-phenyl-2-(2-pyridinyl)ethanone oxime in humans. Other potential future directions include exploring the effects of 1-phenyl-2-(2-pyridinyl)ethanone oxime on other neurological disorders such as Alzheimer's disease and Parkinson's disease, as well as investigating its potential as a tool for studying synaptic plasticity and learning and memory.
Méthodes De Synthèse
The synthesis of 1-phenyl-2-(2-pyridinyl)ethanone oxime involves the reaction of 1-phenyl-2-(2-pyridinyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is 1-phenyl-2-(2-pyridinyl)ethanone oxime, which can be purified using various methods such as column chromatography or recrystallization. The purity of the final product is important for accurate scientific research results.
Applications De Recherche Scientifique
1-phenyl-2-(2-pyridinyl)ethanone oxime has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have similar effects on the brain and nervous system as ketamine, which is a popular drug used for treating depression and other mental health disorders. 1-phenyl-2-(2-pyridinyl)ethanone oxime has been shown to have antidepressant and anxiolytic effects in animal models, making it a promising candidate for further research in the treatment of mental health disorders.
Propriétés
IUPAC Name |
(NE)-N-(1-phenyl-2-pyridin-2-ylethylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-9,16H,10H2/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRADUEDMKDJYKA-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5398473.png)
![1-[(4-bromophenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5398480.png)
![ethyl 5-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5398485.png)

![ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5398498.png)
![{2-[rel-(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5398511.png)
![1-{[2-methyl-1,1-dioxido-5-(2-thienyl)-1,2,6-thiadiazinan-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5398514.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5398515.png)
![N~1~,N~1~-dimethyl-N~4~-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5398525.png)

![(3S*,4S*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5398543.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5398549.png)

![1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide](/img/structure/B5398560.png)